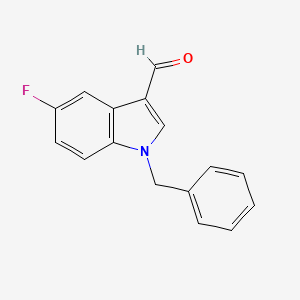

1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-5-fluoroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-14-6-7-16-15(8-14)13(11-19)10-18(16)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPHWPUFEZSGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601220693 | |

| Record name | 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728024-41-7 | |

| Record name | 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728024-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601220693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The document outlines two primary synthetic strategies: a two-step approach involving the N-benzylation of 5-fluoroindole followed by formylation, and a convergent approach starting from the readily available indole-3-carbaldehyde. Each method is detailed with step-by-step protocols, mechanistic insights, and quantitative data to ensure reproducibility and scalability. The causality behind experimental choices, such as reagent selection and reaction conditions, is thoroughly explained to provide a robust and self-validating framework for researchers. This guide is designed to be a comprehensive resource, grounded in authoritative literature, to facilitate the efficient and reliable synthesis of this important indole derivative.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic therapeutic agents.[1] The specific target of this guide, this compound, combines several key structural features that make it a valuable intermediate for drug discovery programs. The N-benzyl group can enhance the lipophilicity and modulate the binding of the molecule to biological targets.[2] The fluorine atom at the 5-position can improve metabolic stability and binding affinity through favorable electronic interactions.[3] The carbaldehyde function at the 3-position serves as a versatile handle for further chemical modifications, such as the formation of imines, oximes, and other derivatives.[4]

This guide presents two distinct and validated synthetic routes to achieve the target compound. The choice between these routes will depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Synthetic Strategy A: Linear Synthesis This approach begins with the N-alkylation of 5-fluoroindole with benzyl bromide, followed by the formylation of the resulting 1-benzyl-5-fluoro-1H-indole at the C3 position.

Synthetic Strategy B: Convergent Synthesis This strategy commences with the N-benzylation of the commercially available indole-3-carbaldehyde, followed by a subsequent functionalization to introduce the fluorine atom. A more direct variation of this involves the N-benzylation of 5-fluoro-1H-indole-3-carbaldehyde.

Below is a logical workflow illustrating the decision-making process and the steps involved in each synthetic strategy.

Caption: Decision workflow for the synthesis of the target compound.

Synthetic Strategy A: A Step-Wise Approach

This linear synthesis provides a reliable and well-controlled route to the target molecule.

Step 1: N-Benzylation of 5-Fluoroindole

The initial step involves the alkylation of the indole nitrogen. The use of a suitable base to deprotonate the indole N-H is crucial for the subsequent nucleophilic attack on benzyl bromide.

Reaction Scheme: 5-Fluoroindole + Benzyl Bromide --(Base, Solvent)--> 1-Benzyl-5-fluoro-1H-indole

Mechanistic Rationale: The reaction proceeds via a standard SN2 mechanism. The base abstracts the acidic proton from the indole nitrogen, generating an indolide anion. This potent nucleophile then displaces the bromide from benzyl bromide to form the N-benzylated product.[5] The choice of base and solvent is critical to ensure high yields and minimize side reactions, such as C-alkylation.[6] Strong bases like sodium hydride in an aprotic polar solvent like DMF are commonly employed to drive the reaction to completion.[7]

Caption: Experimental workflow for the N-benzylation of 5-fluoroindole.

Detailed Experimental Protocol:

-

To a stirred solution of 5-fluoroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C for 30 minutes.

-

Benzyl bromide (1.1 eq) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

Upon completion (monitored by TLC), the reaction is quenched by the slow addition of ice-cold water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford 1-benzyl-5-fluoro-1H-indole.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Appearance | White to off-white solid |

Step 2: Vilsmeier-Haack Formylation

The second step introduces the carbaldehyde group at the electron-rich C3 position of the indole ring. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation.[8]

Reaction Scheme: 1-Benzyl-5-fluoro-1H-indole + Vilsmeier Reagent --(Hydrolysis)--> this compound

Mechanistic Rationale: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide like DMF with phosphorus oxychloride (POCl3).[9][10] This electrophilic species is then attacked by the electron-rich indole nucleus, preferentially at the C3 position.[11] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[12] This reaction is highly regioselective for electron-rich aromatic and heteroaromatic compounds.[13]

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol:

-

In a flask maintained at 0 °C under an inert atmosphere, phosphorus oxychloride (1.5 eq) is added dropwise to anhydrous DMF. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

-

A solution of 1-benzyl-5-fluoro-1H-indole (1.0 eq) in anhydrous DMF is then added dropwise to the prepared Vilsmeier reagent at 0 °C.

-

The reaction mixture is stirred at room temperature for 6.5 hours.[9]

-

The reaction is then quenched by pouring it into a beaker of crushed ice, followed by the addition of a solution of sodium acetate in water.[9]

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.

-

The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

| Parameter | Value |

| Typical Yield | 70-85% |

| Purity (by HPLC) | >99% |

| Appearance | Pale yellow solid |

| Molecular Formula | C16H12FNO |

| Molecular Weight | 253.28 g/mol [14] |

Synthetic Strategy B: A Convergent Approach

This strategy offers a more direct route if the starting material, 5-fluoro-1H-indole-3-carbaldehyde, is readily available. This compound is a key intermediate in the synthesis of various pharmaceuticals.[3][15]

N-Benzylation of 5-Fluoro-1H-indole-3-carbaldehyde

Reaction Scheme: 5-Fluoro-1H-indole-3-carbaldehyde + Benzyl Bromide --(Base, Solvent)--> this compound

Mechanistic Rationale: Similar to the N-benzylation of 5-fluoroindole, this reaction proceeds through the deprotonation of the indole nitrogen followed by nucleophilic substitution. A recent study describes the use of anhydrous potassium carbonate in DMF for the N-benzylation of indole-3-carbaldehyde, which can be adapted for the fluorinated analog.[2]

Detailed Experimental Protocol:

-

A mixture of 5-fluoro-1H-indole-3-carbaldehyde (1.0 eq), benzyl bromide (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF is stirred vigorously and refluxed for 6 hours.[2]

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The solid precipitate that forms is filtered, washed with water, and dried.

-

Recrystallization from ethanol affords the pure this compound.

| Parameter | Value |

| Typical Yield | ~90%[2] |

| Purity (by HPLC) | >99% |

| Appearance | Pale yellow solid |

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aldehyde proton (~10.0 ppm), aromatic protons, and the benzylic methylene protons (~5.4 ppm).[16] |

| ¹³C NMR | Resonances for the carbonyl carbon (~185 ppm), indole ring carbons, and benzyl group carbons.[17] |

| Mass Spectrometry | [M+H]⁺ peak at m/z 254. |

| Melting Point | Consistent with literature values. |

Conclusion

This guide has detailed two robust and efficient synthetic routes for the preparation of this compound. Strategy A, a linear approach, offers excellent control over each synthetic step. Strategy B, a convergent approach, provides a more direct and potentially higher-yielding pathway, contingent on the availability of the fluorinated indole-3-carbaldehyde starting material. The provided experimental protocols, mechanistic discussions, and quantitative data are intended to equip researchers in the fields of organic synthesis and drug development with the necessary information to confidently synthesize this valuable compound.

References

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Wikipedia. Vilsmeier reagent. Available from: [Link]

- Ranjbari, S., et al. Synthesis of 5-substituted-1H-indole-3-carbaldehyde and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde.

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

- Organic Letters. A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes.

- ResearchGate. N-Benzylation of indoles Reaction conditions. 2023.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-benzylation. Available from: [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Der Pharma Chemica.

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

MySkinRecipes. 5-Fluoroindole-3-carboxaldehyde. Available from: [Link]

- RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. 2020.

- PubMed.

- Google Patents. US20040059131A1 - N-alkylation of indole derivatives.

- Semantics Scholar.

- Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C.

-

PubChem. 5-fluoro-1H-indole-3-carbaldehyde. Available from: [Link]

- RSC Publishing. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. 2024.

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

- Benchchem.

- 20230818 Indole Synthesis SI.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

-

Organic Syntheses. 1-benzylindole. Available from: [Link]

-

PubChem. 1-benzyl-1H-indole-3-carbaldehyde. Available from: [Link]

- PMC - NIH. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability.

- ResearchGate.

- Optional. 1H-indole-3-carboxaldehyde, 5-fluoro-1-(phenylmethyl)- - Optional[13C NMR].

- Homologation of Electron-Rich Benzyl Bromide Deriv

- ResearchGate. 2-Hydroxyindole Compounds. Alkylation of 3-Acetyl-1-benzyl-2-hydroxy-5-,ethoxyindole Under Basic Conditions.

- Biomedical Journal of Scientific & Technical Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Vilsmeier Reagent - Enamine [enamine.net]

- 14. scbt.com [scbt.com]

- 15. 5-Fluoroindole-3-carboxaldehyde [myskinrecipes.com]

- 16. rsc.org [rsc.org]

- 17. spectrabase.com [spectrabase.com]

Physicochemical properties of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. The guide delves into the synthetic pathways, detailed experimental protocols for property determination, and spectral analysis, ensuring a self-validating and authoritative resource. All key claims and protocols are substantiated with citations to peer-reviewed literature and established standards.

Introduction and Significance

This compound belongs to the indole class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry. The indole core is a key structural motif in numerous natural products and pharmacologically active agents.[1] The introduction of a carbaldehyde group at the C-3 position provides a versatile chemical handle for further synthetic transformations, allowing for the construction of more complex molecular architectures.[2]

The specific substitutions on this molecule—a benzyl group at the N-1 position and a fluorine atom at the C-5 position—are of strategic importance. The N-benzyl group can enhance lipophilicity and modulate binding interactions with biological targets.[3] Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability. This guide aims to provide the foundational physicochemical data and methodologies necessary to effectively utilize this compound in research and development settings.

Molecular Structure and Chemical Identity

A thorough understanding of the compound's basic identifiers is the first step in any scientific investigation.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 728024-41-7 | [4][5] |

| Molecular Formula | C₁₆H₁₂FNO | [4] |

| Molecular Weight | 253.28 g/mol | [4] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C3=C2C=C(C=C3)F)C=O | N/A |

Synthesis Pathway: The Vilsmeier-Haack Reaction

The synthesis of indole-3-carbaldehydes is most classically achieved via the Vilsmeier-Haack reaction.[6][7] This reaction is a reliable method for the formylation of electron-rich heterocycles like indoles.[8] The process involves the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6] This reagent then attacks the electron-rich C-3 position of the indole ring.

The synthesis of the title compound can be approached by first preparing the N-benzylated indole precursor, 1-benzyl-5-fluoro-1H-indole, and then subjecting it to formylation.

Synthesis Workflow Diagram

The logical flow of the Vilsmeier-Haack formylation is depicted below.

Caption: Workflow for the Vilsmeier-Haack formylation of 1-benzyl-5-fluoro-1H-indole.

Step-by-Step Synthesis Protocol

This protocol describes the formylation of the N-benzylated indole precursor.

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30-60 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.[9]

-

Indole Addition: Dissolve the starting material, 1-benzyl-5-fluoro-1H-indole, in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again ensuring the temperature is kept low.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C for 1-3 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the starting material is consumed, cool the reaction mixture in an ice bath and carefully quench it by pouring it onto crushed ice.

-

Hydrolysis and Neutralization: Add a solution of sodium hydroxide or sodium carbonate to neutralize the mixture until it is alkaline. This step hydrolyzes the intermediate iminium salt to the final aldehyde product.[10]

-

Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[3]

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | Value / Description | Method of Determination |

| Melting Point | 159-166 °C (for parent 5-fluoro-1H-indole-3-carbaldehyde)[11] | Capillary Melting Point Apparatus |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers.[12] | Kinetic/Thermodynamic Solubility Assay |

| pKa (acid diss. constant) | Indole NH is weakly acidic (pKa ≈ 17). In this N-substituted compound, the primary site of protonation would be the carbonyl oxygen under acidic conditions. | UV-Vis Spectrophotometry, Potentiometric Titration[13] |

| LogP (Partition Coeff.) | XLogP3 (computed for non-fluorinated analog) = 3.1.[14] This suggests moderate lipophilicity. | Shake-Flask Method followed by HPLC/UV-Vis[15] |

Protocol: Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic phase (n-octanol) and an aqueous phase (water or buffer). It is a key indicator of lipophilicity.[15]

-

Phase Preparation: Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol by stirring vigorously for 24 hours and then allowing the phases to separate. Similarly, saturate n-octanol with the buffer.

-

Stock Solution: Prepare a stock solution of this compound in the n-octanol-saturated buffer at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel or vial, combine equal volumes of the pre-saturated n-octanol and the aqueous stock solution.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Workflow for LogP Determination

Caption: Experimental workflow for LogP determination using the shake-flask method.

Protocol: Determination of pKa (UV-Vis Spectrophotometry)

The pKa can be determined by observing changes in the compound's UV-Vis absorbance spectrum as a function of pH.[13][17]

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent like DMSO.

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.

-

Spectral Measurement: Record the UV-Vis absorbance spectrum for each sample across a relevant wavelength range.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly between the protonated and deprotonated forms of the molecule.

-

pKa Calculation: Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group.[17]

Spectral Analysis and Characterization

Spectroscopic methods are essential for confirming the chemical structure and purity of the synthesized compound. The expected spectral data are based on the known values for structurally similar indole derivatives.[18][19]

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, δ ≈ 9.9-10.1 ppm. - Indole C2-H: Singlet, δ ≈ 8.3-8.5 ppm. - Aromatic protons (indole & benzyl rings): Multiplets, δ ≈ 7.0-7.9 ppm. - Benzyl methylene protons (CH₂): Singlet, δ ≈ 5.3-5.5 ppm.[18] |

| ¹³C NMR | - Carbonyl carbon (C=O): δ ≈ 184-186 ppm. - Indole and benzyl carbons: δ ≈ 110-140 ppm. - Benzyl methylene carbon (CH₂): δ ≈ 50-52 ppm.[18] |

| IR Spectroscopy | - Strong C=O stretching vibration (aldehyde): ~1650-1670 cm⁻¹. - Aromatic C-H stretching: ~3030-3100 cm⁻¹. - C-F stretching: ~1100-1250 cm⁻¹. |

| Mass Spectrometry | - ESI-MS: Expected [M+H]⁺ peak at m/z ≈ 254.29. |

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term stability, storage at 2-8°C is recommended.

-

Toxicity: While specific toxicity data for this compound is not available, related indole aldehydes are classified with GHS hazard statements indicating potential for skin irritation, serious eye irritation, and respiratory irritation.[20]

Conclusion

This guide has provided a detailed technical overview of this compound, a compound of significant interest in synthetic and medicinal chemistry. By outlining its synthesis, core physicochemical properties, and analytical characterization, this document serves as a foundational resource for researchers. The inclusion of detailed, validated protocols for determining key parameters like LogP and pKa equips scientists with the practical knowledge required to integrate this versatile molecule into their research endeavors effectively.

References

-

Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

Shen, H. C., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

-

Bharate, S. S., Kumar, V., & Vishwakarma, R. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening. [Link]

-

Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org. [Link]

-

ResearchGate. Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. [Link]

-

Chemistry For Everyone. (2024). How To Determine PKA Of Organic Compounds? YouTube. [Link]

-

PubChem. 1-benzyl-1H-indole-3-carbaldehyde. [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Sutan, K., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Peng, Y., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

-

PubChem. 5-fluoro-1H-indole-3-carbaldehyde. [Link]

-

Regioselective C5−H Direct Iodination of Indoles. [Link]

-

Khan, I., et al. (2021). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]

-

Agilent Technologies. Determination of Log P for Compounds of Different Polarity. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). [Link]

-

NIST WebBook. 1H-Indole-3-carboxaldehyde. [Link]

-

Kumar, A., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

Wikipedia. Indole-3-carbaldehyde. [Link]

-

NIST WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl-. [Link]

-

mzCloud. FUB PB 22 3 carboxyindole metabolite. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 3. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. This compound | 728024-41-7 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. 5-FLUOROINDOLE-3-CARBOXALDEHYDE CAS#: 2338-71-8 [m.chemicalbook.com]

- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. youtube.com [youtube.com]

- 14. 1-benzyl-1H-indole-3-carbaldehyde | C16H13NO | CID 262104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. agilent.com [agilent.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde as a Microtubule Destabilizing Agent

Executive Summary

The indole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2] This guide focuses on a specific derivative, 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde, a molecule rationally designed to leverage the established antineoplastic properties of the indole core. While direct, extensive research on this exact compound is nascent, a wealth of data from structurally analogous molecules allows for the formulation of a robust mechanistic hypothesis. This document synthesizes evidence to propose that this compound functions as a potent anti-proliferative agent by acting as a microtubule destabilizer. The core of this hypothesis is that the compound binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization, disrupting mitotic spindle formation, inducing G2/M cell cycle arrest, and ultimately leading to apoptotic cell death.[2][3] This guide will deconstruct the evidence supporting this mechanism and present a comprehensive workflow for its experimental validation.

The Indole Scaffold: A Foundation for Oncological Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle that is a structural mimic of peptides and can bind reversibly to a multitude of enzymes and receptors.[1][4] This versatility has made it a focal point for the development of novel therapeutics, particularly in oncology.[1] Numerous indole derivatives have demonstrated the ability to induce cell death in various cancer cell lines by targeting critical cellular processes.[1][5]

The molecule of interest, this compound, combines three key structural motifs, each chosen to enhance its putative biological activity:

-

The Indole-3-carbaldehyde Core: This fundamental structure is a known building block for molecules with anti-cancer and anti-inflammatory properties.[6] Its reactivity is pivotal for creating diverse derivatives.[7]

-

The N-1 Benzyl Group: Substitution at the N-1 position of the indole ring is a common strategy to enhance potency. The benzyl group increases lipophilicity, potentially improving cell membrane permeability and facilitating hydrophobic interactions within a target binding pocket. Studies on related N-substituted indole derivatives have shown that this modification can significantly increase anticancer activity compared to unsubstituted counterparts.[8][9]

-

The C-5 Fluoro Group: The introduction of a fluorine atom at the 5-position is a classic medicinal chemistry tactic. Fluorine's high electronegativity can alter the electronic distribution of the indole ring, enhance binding affinity through hydrogen bonding or dipole interactions, and improve metabolic stability by blocking potential sites of oxidation, thereby increasing the compound's bioavailability.

The Primary Putative Target: Dynamic Instability of Microtubules

Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are highly dynamic structures, constantly undergoing phases of polymerization (growth) and depolymerization (shrinkage), a property known as "dynamic instability." This dynamism is critical for numerous cellular functions, most notably the formation of the mitotic spindle during cell division.[10]

The mitotic spindle's precise function is to segregate chromosomes into daughter cells. Interference with microtubule dynamics disrupts spindle formation, activates the spindle assembly checkpoint, and ultimately arrests the cell cycle in the G2/M phase, often triggering apoptosis.[3] This makes tubulin one of the most validated and successful targets for cancer chemotherapy.[10]

Antitubulin agents are broadly classified into two categories:

-

Microtubule Stabilizing Agents (e.g., Taxanes): These agents bind to polymerized microtubules and prevent their disassembly.

-

Microtubule Destabilizing Agents (e.g., Vinca Alkaloids, Colchicine): These agents bind to soluble tubulin dimers and inhibit their polymerization.[10]

Evidence from a vast array of related indole compounds strongly suggests that this compound belongs to the latter class, specifically targeting the colchicine binding site on β-tubulin.[2][11][12]

Mechanistic Hypothesis: A Colchicine-Site Inhibitor of Tubulin Polymerization

We postulate that this compound exerts its anti-proliferative effects through the direct inhibition of tubulin polymerization. The proposed sequence of events at the molecular and cellular level is as follows:

-

Binding to β-Tubulin: The compound enters the cell and binds to a specific pocket on soluble β-tubulin heterodimers. This binding site is shared with the natural product colchicine. Numerous studies on 2-phenylindoles and other indole derivatives have confirmed their interaction at this site.[2][11][12]

-

Inhibition of Polymerization: Binding of the compound induces a conformational change in the tubulin dimer that is incompatible with its incorporation into a growing microtubule. This effectively halts microtubule elongation.

-

Microtubule Depolymerization: With polymerization blocked, the natural "catastrophe" phase of dynamic instability dominates, leading to a net depolymerization and collapse of the cellular microtubule network.

-

Mitotic Arrest: The lack of a functional mitotic spindle prevents the cell from progressing through metaphase. This triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[3]

-

Induction of Apoptosis: Prolonged mitotic arrest is an unsustainable state for the cell, which ultimately initiates the intrinsic apoptotic pathway, leading to programmed cell death.

A Self-Validating Experimental Workflow

To rigorously test this mechanistic hypothesis, a multi-faceted experimental approach is required. The following workflow is designed as a self-validating system, where the results of each experiment provide the logical foundation for the next, moving from broad cellular effects to direct target engagement.

In Vitro Anti-Proliferative Activity

-

Causality: The first step is to confirm that the compound possesses anti-proliferative activity against relevant human cancer cell lines. This establishes a biological effect that warrants further mechanistic investigation.

-

Methodology: MTT Assay

-

Seed human cancer cells (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere for 24 hours.[13]

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include doxorubicin or paclitaxel as a positive control and DMSO as a vehicle control.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the resulting formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the concentration that inhibits 50% of cell growth (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

-

-

Anticipated Data:

| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| Test Compound | Expected < 10 | Expected < 10 | Expected < 10 |

| Doxorubicin | ~0.5 | ~0.8 | ~0.4 |

| DMSO | >100 | >100 | >100 |

Direct Inhibition of Tubulin Polymerization

-

Causality: Having established cytotoxicity, this experiment directly tests the central hypothesis: does the compound interfere with the assembly of tubulin dimers into microtubules?

-

Methodology: Fluorescence-Based In Vitro Tubulin Polymerization Assay

-

Use a commercial tubulin polymerization assay kit containing >99% pure tubulin, a fluorescence reporter, and polymerization buffer.

-

In a 96-well plate, add polymerization buffer, tubulin (final concentration ~3 mg/mL), and various concentrations of the test compound.

-

Include paclitaxel (polymerization promoter), colchicine (polymerization inhibitor), and DMSO (vehicle) as controls.[14]

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) using a fluorescence plate reader. Increased fluorescence corresponds to microtubule formation.

-

Calculate the IC₅₀ for tubulin polymerization inhibition from the dose-response curve.

-

Cellular Phenotype Validation

-

Causality: These experiments confirm that the molecular effect observed in the cell-free assay (inhibition of polymerization) translates to the expected phenotype within the cell (microtubule disruption and cell cycle arrest).

-

Methodology:

-

Grow cancer cells (e.g., HeLa or A549) on glass coverslips.

-

Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 18-24 hours.

-

Fix the cells with ice-cold methanol or paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Incubate with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence or confocal microscope.

-

-

Expected Result: Compared to the well-defined, filamentous microtubule network in DMSO-treated cells, compound-treated cells should exhibit a diffuse, fragmented tubulin stain, indicative of microtubule depolymerization.

-

Methodology:

-

Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide (PI).

-

Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

-

Expected Result: A significant accumulation of cells in the G2/M phase population compared to the control group, a hallmark of mitotic arrest.[3]

Target Engagement and Binding Site Confirmation

-

Causality: This final, crucial experiment validates that the compound binds directly to tubulin and does so at the proposed colchicine site, ruling out indirect effects.

-

Methodology: Competitive [³H]-Colchicine Binding Assay

-

Incubate purified tubulin with a constant concentration of radiolabeled [³H]-colchicine.[3]

-

In parallel reactions, add increasing concentrations of either unlabeled ("cold") colchicine (positive control) or the test compound.

-

After incubation, separate the protein-bound radiolabel from the free radiolabel using a filter-based method (e.g., G-25 spin columns).

-

Measure the radioactivity of the protein-bound fraction using liquid scintillation counting.

-

-

Expected Result: The test compound will displace [³H]-colchicine from tubulin in a dose-dependent manner, demonstrating that it competes for the same binding site.

Conclusion and Future Directions

The structural features of this compound, combined with extensive evidence from analogous compounds, create a compelling case for its mechanism of action as a microtubule destabilizing agent that binds to the colchicine site of tubulin. The proposed experimental workflow provides a clear and rigorous path to confirm this hypothesis, moving from cellular effects to direct molecular interaction.

Successful validation would position this compound as a promising lead candidate for further preclinical development. Future directions would include:

-

In Vivo Efficacy Studies: Testing the compound in human tumor xenograft models in mice to evaluate its anti-tumor activity and tolerability.[3]

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Lead Optimization: Synthesizing and testing further analogues to improve potency, selectivity, and drug-like properties, creating a more robust structure-activity relationship (SAR) profile.

This guide provides the foundational understanding and a clear investigational roadmap for researchers and drug developers to unlock the therapeutic potential of this compound.

References

-

ResearchGate. (n.d.). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Retrieved from [Link]

-

MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

-

MDPI. (n.d.). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Retrieved from [Link]

-

MDPI. (n.d.). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]

Sources

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 9. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Indole-3-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds.[1][2][3] Its inherent structural features allow for diverse chemical modifications, leading to the development of novel therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel indole-3-carbaldehydes. It delves into both classical and contemporary synthetic methodologies, elucidates the rationale behind experimental choices, and presents detailed protocols for key transformations. By bridging fundamental organic synthesis with practical applications in drug discovery, this guide aims to empower researchers to navigate the complexities of indole chemistry and accelerate the development of next-generation therapeutics.

The Enduring Significance of the Indole-3-Carbaldehyde Core

The indole ring system is a privileged scaffold, widely distributed in nature and forming the core of numerous pharmaceuticals and agrochemicals.[5][6] The introduction of a carbaldehyde group at the C3 position endows the indole nucleus with a unique reactivity profile, making it a pivotal intermediate for constructing complex molecular architectures.[3][7][8] This aldehyde functionality readily participates in a variety of chemical transformations, including condensations, oxidations, and reductions, providing access to a rich diversity of functionalized indole derivatives.[1][7][8]

The strategic importance of indole-3-carbaldehyde lies in its role as a versatile building block for synthesizing compounds that modulate various biological pathways. For instance, it is a key precursor in the synthesis of drugs targeting neurological disorders and agents for treating cancer.[9][10] Furthermore, derivatives of indole-3-carbaldehyde have shown promise in addressing inflammatory conditions and infectious diseases.[1][2][11] The continued exploration of this scaffold is therefore a vibrant and critical area of research in modern drug discovery.

Synthetic Strategies: From Classical Formylations to Modern Innovations

The synthesis of indole-3-carbaldehydes has evolved significantly, with a range of methods available to introduce the formyl group onto the indole ring. The choice of synthetic route is often dictated by the substitution pattern of the indole starting material, the desired scale of the reaction, and considerations for green chemistry.

The Vilsmeier-Haack Reaction: A Time-Honored Approach

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[12][13][14] This reaction typically utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C3 position of the indole ring.[12][15]

Mechanism Rationale: The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent). The electron-rich C3 position of the indole nucleus acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired indole-3-carbaldehyde.[12][15]

Experimental Protocol: Vilsmeier-Haack Formylation of Indole

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1.0 eq) in anhydrous DMF (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir for 30 minutes.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to afford pure indole-3-carbaldehyde.

Data Presentation:

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [12] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [12] |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 | [12] |

| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [10][12] |

Metal-Free and Environmentally Benign Syntheses

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the emergence of metal-free and solvent-free approaches for the synthesis of indole-3-carbaldehydes.[16][17] These methods often utilize readily available and less toxic reagents, minimizing the generation of hazardous waste.

One such approach involves the direct formylation of indoles using alternative formylating agents and catalysts. For example, some procedures utilize ammonium chloride as a catalyst in one-pot, three-component reactions.[16]

Logical Relationship Diagram:

Caption: Synthetic strategies for indole-3-carbaldehydes.

Derivatization and Application in Drug Discovery

The true power of indole-3-carbaldehyde lies in its ability to be readily transformed into a vast array of derivatives with diverse biological activities.[1][2] The aldehyde group serves as a handle for introducing various pharmacophores and modulating the physicochemical properties of the molecule.

Synthesis of Schiff Bases and Hybrid Molecules

A common and effective strategy for derivatizing indole-3-carbaldehyde is through the formation of Schiff bases via condensation with primary amines.[3] This reaction is typically straightforward and high-yielding, providing a rapid means to generate molecular diversity. Furthermore, indole-3-carbaldehyde can be incorporated into hybrid molecules by combining it with other bioactive scaffolds, such as coumarins, chalcones, and triazoles, to create new chemical entities with potentially synergistic or novel pharmacological profiles.[1]

Experimental Workflow Diagram:

Caption: Drug discovery workflow using indole-3-carbaldehyde.

Biological Evaluation of Novel Derivatives

The synthesized derivatives of indole-3-carbaldehyde are then subjected to a battery of biological assays to evaluate their therapeutic potential. These assays can range from in vitro enzymatic and cell-based screens to in vivo animal models of disease. For example, novel indole-3-carboxaldehyde analogues have been synthesized and evaluated for their antioxidant properties.[4][18]

Data Presentation: Antioxidant Activity of Indole-3-Carboxaldehyde Analogues

| Compound | DPPH Radical Scavenging Activity (IC₅₀, µM) | Reference |

| Indole-3-carbaldehyde | >100 | [18] |

| Analogue 5f (with methoxy and hydroxyl groups) | 15.2 ± 0.8 | [18] |

| Butylated Hydroxyanisole (BHA) (Standard) | 18.5 ± 1.2 | [18] |

Conclusion and Future Perspectives

Indole-3-carbaldehyde continues to be a molecule of immense interest to the scientific community. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its place at the forefront of medicinal chemistry research.[19][20] Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies, including the use of flow chemistry and biocatalysis. Furthermore, the application of computational methods for the rational design of novel indole-3-carbaldehyde derivatives with enhanced potency and selectivity will undoubtedly accelerate the discovery of new and effective therapeutic agents. The journey from the synthesis of a simple indole-3-carbaldehyde to a life-saving drug is a testament to the power of organic chemistry and its profound impact on human health.

References

- Recent Advances on Direct Functionalization of Indoles in Aqueous Media.Chem Rec., 2023.

- Recent Advances in the Construction of Indole Scaffolds.Der Pharma Chemica.

- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.PubMed.

- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.Source not specified.

- Recent advances in functionalization of indoles.

- Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

- Recent advances in the synthesis of indoles and their applications.Organic & Biomolecular Chemistry (RSC Publishing).

- Recent advances in the synthesis of indoles and their applic

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu

- Application Notes and Protocols: Vilsmeier-Haack Formyl

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.Semantic Scholar.

- SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE C

- Indole-3-carboxaldehyde.Chem-Impex.

- Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS.

- Plausible mechanism for formylation and chlorination of indole ring.

- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...

- Vilsmeier–Haack reaction of indole.YouTube.

- Vilsmeier-Haack Reaction.Organic Chemistry Portal.

- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.

- The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function.PubMed.

- Synthetic method for indole-3-carboxaldehyde compounds.

- Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. chemimpex.com [chemimpex.com]

- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 11. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Recent Advances on Direct Functionalization of Indoles in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic activities.[1][2] This technical guide focuses on a specific derivative, 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde, a compound poised for exploration in drug discovery. While direct studies on this molecule are emerging, the wealth of data on related indole-3-carbaldehyde analogs provides a strong foundation for predicting and validating its potential therapeutic targets.[1][3] This document will provide an in-depth analysis of these potential targets, the rationale for their selection, and detailed experimental workflows for their validation, with a primary focus on oncology.

Introduction: The Promise of a Modified Indole Scaffold

Indole-3-carbaldehyde and its derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The core structure of this compound features three key modifications to the basic indole-3-carbaldehyde framework, each with significant implications for its therapeutic potential:

-

The Indole-3-carbaldehyde Core: This fundamental scaffold is a known pharmacophore that interacts with a variety of biological targets.[1][3]

-

N-1 Benzyl Substitution: The addition of a benzyl group at the N-1 position of the indole ring is a critical modification. Research on other N-benzyl indole derivatives, such as 1-benzyl-indole-3-carbinol, has shown a dramatic increase in anti-proliferative and anti-estrogenic potency in breast cancer cells compared to the unsubstituted parent compound.[4] This enhancement is attributed to increased stability and altered binding interactions.

-

5-Fluoro Substitution: The presence of a fluorine atom at the 5-position of the indole ring can significantly enhance the molecule's pharmacological properties. Fluorine's high electronegativity can modulate the electronic environment of the indole ring, potentially leading to stronger and more specific interactions with target proteins.

Given these structural features and the known activities of related compounds, this compound is a compelling candidate for investigation as a therapeutic agent, particularly in the context of cancer.

Potential Therapeutic Targets and Mechanistic Hypotheses

Based on the extensive literature on indole derivatives, several high-priority therapeutic targets can be postulated for this compound.[5][6][7]

Disruption of Microtubule Dynamics

A significant number of indole derivatives exert their anticancer effects by interfering with microtubule polymerization.[6][7] These agents often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Hypothesis: this compound acts as a tubulin polymerization inhibitor. The N-benzyl and 5-fluoro substitutions may enhance its binding affinity for the colchicine site.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Indole derivatives have been successfully developed as inhibitors of various kinases, including tyrosine kinases.[5][8]

Hypothesis: this compound inhibits the activity of one or more protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or others in the PI3K/Akt/mTOR pathway. Recent studies on N-benzyl indole-derived hydrazones have pointed towards EGFR as a potential target for this class of compounds.[9]

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a key mechanism for many anticancer drugs. Indole derivatives have been shown to induce apoptosis through various intrinsic and extrinsic pathways.[5][7]

Hypothesis: this compound triggers apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family or by activating caspase cascades.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death. Certain indole-based compounds have been identified as topoisomerase inhibitors.[5]

Hypothesis: this compound intercalates with DNA and inhibits the activity of topoisomerase I or II, leading to the accumulation of DNA strand breaks.

Experimental Workflows for Target Validation

A systematic and rigorous experimental approach is essential to validate the hypothesized therapeutic targets of this compound.

General Cell-Based Assays

The initial step involves assessing the compound's overall cytotoxic and anti-proliferative effects on a panel of cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

-

Cell Plating: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Diagram 1: General Workflow for Initial Cellular Screening

Caption: Initial screening workflow to determine the cytotoxic effects of the compound.

Validation of Tubulin Polymerization Inhibition

Protocol 2: In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a buffer.

-

Compound Addition: Add this compound at various concentrations. Use colchicine as a positive control and DMSO as a negative control.

-

Fluorescence Monitoring: Monitor the fluorescence increase over time at 37°C, which corresponds to tubulin polymerization.

-

Data Analysis: Plot the fluorescence intensity against time and calculate the IC50 for the inhibition of tubulin polymerization.

Protocol 3: Immunofluorescence Staining of Microtubules

-

Cell Culture and Treatment: Grow cancer cells on coverslips and treat with the IC50 concentration of the compound for 24 hours.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Visualize the microtubule network using a fluorescence microscope. Look for evidence of microtubule depolymerization and disorganized spindle formation in treated cells compared to controls.

Diagram 2: Workflow for Validating Tubulin Inhibition

Caption: Experimental approach to confirm tubulin as a direct target.

Validation of Kinase Inhibition

Protocol 4: In Vitro Kinase Assay Panel

-

Kinase Panel Screening: Submit this compound to a commercial kinase profiling service to screen against a large panel of kinases at a fixed concentration (e.g., 10 µM).

-

IC50 Determination: For any "hits" from the initial screen (e.g., >50% inhibition), perform dose-response assays to determine the IC50 value for the specific kinase(s).

Protocol 5: Western Blot Analysis of Phosphorylated Proteins

-

Cell Lysis: Treat cancer cells with the compound for various times and lyse the cells to extract proteins.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated (active) and total forms of the target kinase and its downstream substrates (e.g., p-EGFR, total EGFR, p-Akt, total Akt).

-

Densitometry: Quantify the band intensities to determine the effect of the compound on kinase activity within the cellular context.

Diagram 3: Kinase Inhibition Validation Pathway

Caption: A two-pronged approach to identify and confirm kinase targets.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely published, the following table provides representative IC50 values for related indole derivatives against various cancer cell lines, illustrating the potential potency of this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based Chalcones | HCT-116 | 10.70 - 553.94 | [10] |

| N-benzyl indole hydrazones | MDA-MB-231 | 0.0172 | [9] |

| 2-phenyl indole derivatives | MCF-7 | 0.001 | [11] |

| Substituted-N-benzyl-1H-indole-2-carbohydrazides | MCF-7, A549, HCT | ~2 | [12] |

Conclusion and Future Directions

This compound is a promising synthetic indole derivative with significant therapeutic potential, particularly in oncology. The structural modifications of a benzyl group at the N-1 position and a fluorine atom at the 5-position are anticipated to enhance its biological activity and target engagement. Based on the extensive research on related indole compounds, the primary hypothesized mechanisms of action include tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.

The experimental workflows detailed in this guide provide a clear and logical path for the systematic validation of these potential therapeutic targets. Successful identification and validation of the molecular target(s) of this compound will be a critical step in its preclinical development and will pave the way for future lead optimization and in vivo efficacy studies. Further investigations could also explore its potential in other therapeutic areas where indole derivatives have shown promise, such as inflammatory and infectious diseases.

References

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. ResearchGate. [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

-

Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate. [Link]

-

Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. Ingenta Connect. [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar. [Link]

-

1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PubMed Central. [Link]

-

Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. [Link]

-

Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. [Link]

-

Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. [Link]

-

In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. PubMed Central. [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. Indole Derivatives as Anticancer Agents for Breast Cancer Therapy...: Ingenta Connect [ingentaconnect.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde (CAS No. 728024-41-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-5-fluoro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole class of heterocyclic molecules. The indole scaffold is a prevalent motif in numerous biologically active natural products and pharmaceutical agents.[1][2] The strategic incorporation of a benzyl group at the N-1 position and a fluorine atom at the C-5 position of the indole ring, coupled with a carbaldehyde group at the C-3 position, imparts unique physicochemical and pharmacological properties to the molecule. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its relevance in medicinal chemistry and drug discovery. The Chemical Abstracts Service (CAS) has assigned the number 728024-41-7 to this compound.[3]

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from closely related analogs and computational predictions.

| Property | Value | Source |

| CAS Number | 728024-41-7 | [3] |

| Molecular Formula | C₁₆H₁₂FNO | [3] |

| Molecular Weight | 253.28 g/mol | [3] |

| Melting Point | Not specified; for comparison, 1-benzylindole-3-carboxaldehyde melts at 108-111°C. | [4] |

| Boiling Point | Predicted: 439.4°C | [5] |

| Solubility | Expected to be soluble in organic solvents like DMSO and dimethylformamide.[6] | |